

Comparative Analysis of CPN-219 Cross-Reactivity with Neuropeptide Receptors

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Compound of Interest		
Compound Name:	CPN-219	
Cat. No.:	B12372991	Get Quote

This guide provides a detailed comparison of the binding and functional activity of the novel neuropeptide analog, **CPN-219**, across a panel of related neuropeptide receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Binding Affinity Profile of CPN-219

The selectivity of **CPN-219** was assessed through competitive radioligand binding assays against a panel of four human neuropeptide Y (NPY) receptors: NPY1R, NPY2R, NPY4R, and NPY5R. The results, summarized in the table below, demonstrate that **CPN-219** is a potent and selective agonist for the Neuropeptide Y Receptor Type 1 (NPY1R). The binding affinity, represented by the inhibition constant (Ki), is significantly higher for NPY1R compared to the other tested receptors, indicating a high degree of selectivity.

Receptor	Radioligand	Ki (nM)
NPY1R	[¹²⁵ I]PYY	0.73
NPY2R	[¹²⁵ I]PYY	>1000
NPY4R	[¹²⁵ I]PP	890
NPY5R	[¹²⁵ I]PYY	>1000

Functional Activity Profile of CPN-219



To determine the functional consequences of **CPN-219** binding, its ability to stimulate G-protein coupling was measured using a GTPyS binding assay. This assay quantifies the activation of G-proteins, a key step in the signaling cascade of these G-protein coupled receptors (GPCRs). The results confirm that **CPN-219** acts as a potent agonist at NPY1R, with significantly lower efficacy at other NPY receptor subtypes.

Receptor	EC ₅₀ (nM)	E _{max} (% of NPY)
NPY1R	1.2	98%
NPY2R	>1000	<10%
NPY4R	950	25%
NPY5R	>1000	<5%

Experimental Protocols Radioligand Binding Assays

The binding affinity of **CPN-219** was determined using competitive radioligand binding assays with membranes prepared from HEK293 cells stably expressing the human NPY1R, NPY2R, NPY4R, or NPY5R.

- Membrane Preparation: Cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuged. The resulting pellet was resuspended in the same buffer and stored at -80°C.
- Binding Assay: Assays were performed in a 96-well plate in a final volume of 200 μL. Membranes (10-20 μg protein) were incubated with the respective radioligand ([125]PYY for NPY1R, NPY2R, NPY5R; [125]Pancreatic Polypeptide for NPY4R) at a concentration equal to its Kd value.
- Competition: A range of concentrations of **CPN-219** (10^{-11} to 10^{-5} M) was added to displace the radioligand. Non-specific binding was determined in the presence of 1 μ M of unlabeled NPY.



- Incubation and Detection: The mixture was incubated for 2 hours at room temperature.

 Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured using a gamma counter.
- Data Analysis: The inhibition constant (Ki) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

GTPyS Binding Assay

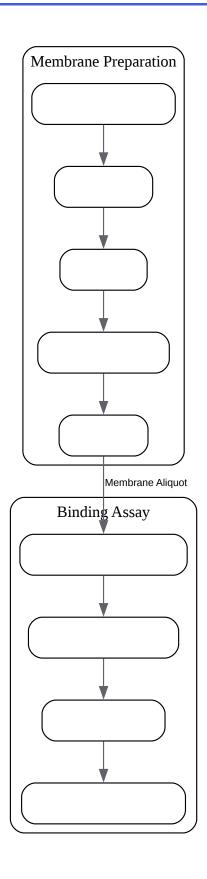
The functional activity of **CPN-219** was assessed by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the NPY receptors.[1][2][3]

- Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
- Incubation: Membranes (10-20 µg protein) were pre-incubated with increasing concentrations of CPN-219 for 15 minutes at 30°C in the presence of 10 µM GDP.
- Stimulation: The reaction was initiated by the addition of 0.1 nM [35S]GTPγS and incubated for a further 30 minutes at 30°C.
- Termination and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The amount of [35S]GTPγS bound to the membranes was quantified by liquid scintillation counting.
- Data Analysis: Basal binding was determined in the absence of any agonist, and non-specific binding was measured in the presence of 10 μM unlabeled GTPγS. The EC₅₀ and E_{max} values were determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow: Radioligand Binding Assay





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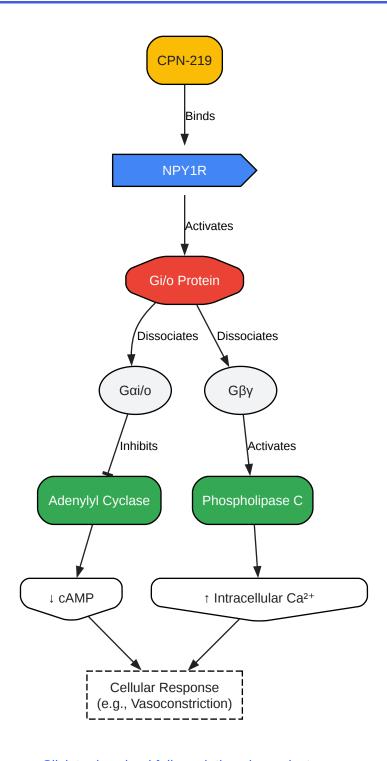
Caption: Workflow for determining CPN-219 binding affinity.



NPY1R Signaling Pathway

Activation of the NPY1 receptor by an agonist like **CPN-219** initiates a cascade of intracellular events.[4] NPY1R is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into $G\alpha$ and $G\beta\gamma$ subunits.[5] The $G\alpha$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The $G\beta\gamma$ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺), and can also modulate ion channels.[4]





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Caption: Simplified NPY1R signaling cascade.

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